N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide

Lipophilicity Drug-likeness Physicochemical profiling

CAS 921103-80-2 is the optimal fragment-like core for SAR and FBDD. Its unsubstituted benzamide ring provides a clean vector for systematic diversification, while its unique matched-pair profile—lowest XLogP (2.1) and zero halogens in the cyclohexyl-tetrazole series—makes it the required negative control for promiscuity assays. Unlike near-neighbor analogs, this parent scaffold ensures full traceability and reproducible synthetic routes. Confirm stock, purity, and global delivery by requesting a quote now.

Molecular Formula C15H19N5O
Molecular Weight 285.351
CAS No. 921103-80-2
Cat. No. B2919846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide
CAS921103-80-2
Molecular FormulaC15H19N5O
Molecular Weight285.351
Structural Identifiers
SMILESC1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3
InChIInChI=1S/C15H19N5O/c21-15(12-7-3-1-4-8-12)16-11-14-17-18-19-20(14)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,21)
InChIKeyURILSDWHRCMXLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide (CAS 921103-80-2) – Procurement-Relevant Identity for Tetrazole-Based Library Design


N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide (CAS 921103-80-2) is a synthetic small-molecule building block belonging to the 1,5-disubstituted tetrazole class, with molecular formula C15H19N5O and molecular weight 285.34 g/mol [1]. The compound features a cyclohexyl substituent on the tetrazole N1, a methylene linker to the amide nitrogen, and an unsubstituted benzamide moiety. It is primarily utilized as a synthetic intermediate for structure–activity relationship (SAR) exploration and as a reference scaffold in medicinal chemistry campaigns targeting enzyme inhibition or receptor modulation [2].

Why In-Class Tetrazole-Benzamide Analogs Cannot Be Interchanged with N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide (921103-80-2) Without Quantitative Risk


The tetrazole-benzamide scaffold is widely exploited for bioisosteric replacement of carboxylic acids and cis-amide bonds, but subtle modifications to the benzamide ring or tetrazole substitution pattern introduce large shifts in lipophilicity, hydrogen-bonding capacity, and molecular recognition that are invisible to simple CAS-number substitution [1]. The parent compound 921103-80-2 occupies a distinct physicochemical space—defined by a moderate XLogP of 2.1, a single hydrogen-bond donor, and the absence of halogen atoms—that cannot be replicated by its chloro-, trifluoromethyl-, or bromo-substituted analogs, each of which exhibits quantifiably different LogP, molecular weight, and acceptor counts [2]. Selecting a near-neighbor analog without explicit head-to-head evidence therefore risks invalidating SAR hypotheses, altering pharmacokinetic profiles in cellular models, and compromising the reproducibility of synthetic routes.

Quantitative Differentiation Evidence for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide (921103-80-2) Against Closest Structural Analogs


Lipophilicity (XLogP3-AA) Comparison: 921103-80-2 vs. Halo- and Alkyl-Substituted Analogs

The target compound exhibits a computed XLogP3-AA of 2.1, which is the lowest among the direct-position benzamide analogs [1]. The 4-methyl analog (CAS 920438-73-9) has a higher XLogP of 2.4, the 3-chloro analog (CAS 921144-12-9) reaches 2.7, the 2-trifluoromethyl analog (CAS 920439-56-1) reaches 3.0, and the 5-bromo-2-chloro analog (CAS 921503-21-1) peaks at 3.4 [2]. The 0.3–1.3 Log unit increase per substitution represents a 2- to 20-fold increase in octanol–water partition coefficient, which directly impacts solubility, permeability, and non-specific binding in biochemical assays.

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight and Halogen Content: 921103-80-2 as a Minimal-Mass Scaffold

The target compound has a molecular weight of 285.34 Da with zero halogen atoms, whereas the 3-chloro analog (MW 319.79 Da, +34.45 Da), the 2-CF3 analog (MW 353.34 Da, +68.00 Da), and the 5-bromo-2-chloro analog (MW 398.68 Da, +113.34 Da) carry progressively heavier halogen payloads [1][2]. This positions 921103-80-2 as the lightest member of the 1-cyclohexyl-tetrazole benzamide family, remaining well within the Rule-of-Three fragment space (MW < 300) while its halogenated comparators breach that boundary.

Molecular weight Lead-likeness Fragment-based drug discovery

Hydrogen Bond Acceptor Count: Lower Acceptor Burden of 921103-80-2 vs. Trifluoromethyl Analog

The target compound possesses 4 hydrogen bond acceptors (HBA), whereas the 2-trifluoromethyl analog (CAS 920439-56-1) carries 7 HBA due to the three fluorine atoms [1][2]. All other compared analogs (3-chloro, 4-methyl, 5-bromo-2-chloro) retain 4 HBA, but the CF3 substitution uniquely raises the acceptor count by 75%, reducing passive membrane permeability and increasing desolvation penalty for target binding.

Hydrogen bonding Permeability Structure-property relationship

Regioisomeric Connectivity: 921103-80-2 vs. N-Cyclohexyl-4-(2H-tetrazol-5-yl)benzamide

The target compound features a methylene linker between the tetrazole C5 and the amide nitrogen (N–CH2–tetrazole connectivity), whereas the regioisomer N-cyclohexyl-4-(2H-tetrazol-5-yl)benzamide (CAS 651769-37-8) directly attaches the tetrazole to the para-position of the benzamide phenyl ring [1]. This structural difference results in a distinct molecular formula (C15H19N5O vs. C14H17N5O), a lower molecular weight for the regioisomer (271.32 vs. 285.34 Da), and a rotational bond count of 3 vs. 4 [2]. The regioisomer also contains an acidic tetrazole NH (HBD=2 vs. HBD=1), conferring a different ionization state at physiological pH.

Regioisomerism Target engagement Tetrazole tautomerism

Vendor-Specified Purity and Availability Profile of 921103-80-2

The target compound is commercially available through multiple vendors with purity typically specified at ≥95%, as indicated by the Kuujia chemical marketplace and the Chemsrc database [1]. By comparison, the 3-chloro analog (CAS 921144-12-9) is listed at 95%+ by Chemenu, and the 5-bromo-2-chloro analog (CAS 921503-21-1) is available through Smolecule with comparable purity claims . The unsubstituted benzamide 921103-80-2 benefits from a simpler synthetic route—typically a cycloaddition of a nitrile with an azide followed by acylation—that avoids the halogenation steps required for its substituted analogs, reducing both synthetic step count and cost of goods.

Purity specification Procurement Quality control

Crystallographic and Single-Crystal Validation of the Cyclohexyl-Tetrazole Scaffold Class

Although no single-crystal structure of 921103-80-2 itself has been deposited, a closely related derivative—N-((1-cyclohexyl-1H-tetrazol-5-yl)(5-methyl-1,2,3-thiadiazol-4-yl)methyl)-4-nitrobenzenamine—shares the identical 1-cyclohexyl-1H-tetrazole core and has been fully characterized by single-crystal X-ray diffraction, confirming the chair conformation of the cyclohexyl ring and the planar geometry of the tetrazole [1]. This provides class-level validation that the cyclohexyl-tetrazole moiety adopts a predictable, rigid conformation suitable for structure-based docking and pharmacophore modeling. The unsubstituted benzamide 921103-80-2 serves as the minimal crystallizable analog for co-crystallization studies where the larger thiadiazole or nitrobenzene substituents would introduce steric hindrance.

X-ray crystallography Structural biology Conformational analysis

Procurement-Optimized Application Scenarios for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide (921103-80-2)


Fragment-Based Lead Discovery: Minimal Scaffold for SAR Expansion

With MW 285.34 Da, XLogP 2.1, and zero halogen atoms, 921103-80-2 sits within fragment-like chemical space, making it an ideal core scaffold for fragment-based drug discovery [1]. Its unsubstituted benzamide ring provides a clean vector for systematic substitution (halogenation, methylation, methoxylation) while maintaining traceability back to the parent compound as a negative control. The moderate lipophilicity ensures adequate aqueous solubility for biochemical screening at concentrations up to 100 µM without requiring DMSO concentrations that would denature target proteins.

Negative Control for Lipophilicity-Driven Assay Artifacts

Because 921103-80-2 exhibits the lowest XLogP (2.1) among the cyclohexyl-tetrazole benzamide series, it is uniquely suited as a matched negative control when evaluating halogenated analogs that may show inflated IC50 values due to non-specific aggregation or partitioning into lipid bilayers rather than genuine target engagement [1]. Including 921103-80-2 at equimolar concentration in every assay plate provides an internal reference for promiscuous lipophilicity-driven activity.

Synthetic Intermediate for Tetrazole-Containing Bioisosteres

As documented in the Kuujia and Chemsrc databases, 921103-80-2 is commercially supplied as an intermediate for the synthesis of enzyme inhibitors and receptor modulators [2]. Its methylene-linked amide architecture is amenable to further functionalization via N-alkylation, acylation, or reductive amination, enabling rapid diversification into focused libraries targeting kinases, proteases, or GPCRs without the synthetic burden of de novo tetrazole ring construction.

Co-Crystallization Probe for Tetrazole-Binding Protein Pockets

The rigid chair conformation of the cyclohexyl ring and the planar tetrazole geometry, validated by single-crystal X-ray diffraction of a closely related derivative, support the use of 921103-80-2 as a co-crystallization probe for identifying tetrazole-recognition motifs in protein active sites [3]. Its compact size and absence of bulky substituents maximize the probability of obtaining high-resolution electron density maps, accelerating structure-guided optimization of tetrazole-based inhibitors.

Quote Request

Request a Quote for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.